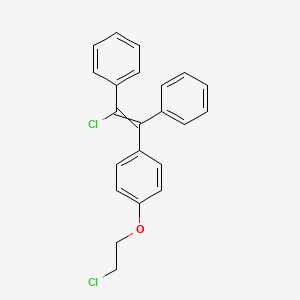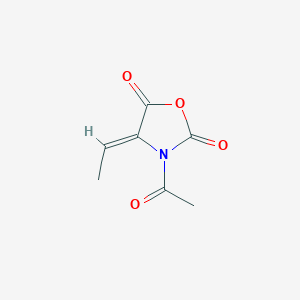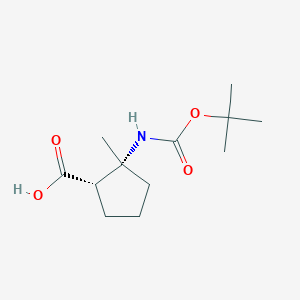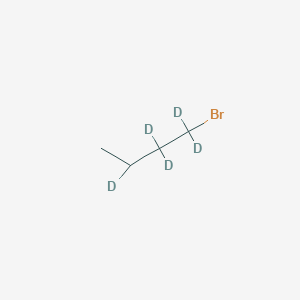
1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene is an organic compound characterized by its complex structure, which includes chloro, diphenylethenyl, and chloroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of 2-Chloro-1,2-diphenylethene: This can be achieved through the reaction of benzyl chloride with benzaldehyde in the presence of a base, followed by chlorination.
Etherification: The next step involves the reaction of 2-chloroethanol with the previously formed 2-chloro-1,2-diphenylethene in the presence of a strong acid to form the chloroethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, resulting in dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylethene derivatives.
Substitution: Formation of phenol or aniline derivatives.
Scientific Research Applications
1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and diphenylethenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1,2-diphenylethenyl)-4-(2-bromoethoxy)benzene: Similar structure with bromine atoms instead of chlorine.
1-(2-Fluoro-1,2-diphenylethenyl)-4-(2-fluoroethoxy)benzene: Similar structure with fluorine atoms instead of chlorine.
1-(2-Iodo-1,2-diphenylethenyl)-4-(2-iodoethoxy)benzene: Similar structure with iodine atoms instead of chlorine.
Uniqueness
1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chloro groups can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as feasible with other halogens.
Properties
IUPAC Name |
1-(2-chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRMGGWAVBMGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194496 |
Source


|
| Record name | 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333466-58-2 |
Source


|
| Record name | 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333466-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







